Cas no 133883-48-4 (m-Hydroxy Mexiletine)

m-Hydroxy Mexiletine structure
m-Hydroxy Mexiletine structure
Product name:m-Hydroxy Mexiletine
CAS No:133883-48-4
MF:C11H17NO2
Molecular Weight:195.258183240891
CID:1242786
PubChem ID:3035569

m-Hydroxy Mexiletine 化学的及び物理的性質

名前と識別子

    • Phenol, 3-(2-aminopropoxy)-2,4-dimethyl-
    • 1-(2,6-Dimethyl-3-hydroxyphenoxy)-2-aminopropane
    • 3-(2-aminopropoxy)-2,4-dimethylphenol
    • DTXSID20926399
    • PD189105
    • 3(or 4)-(2-Aminopropoxy)-2,4(or 3,5)-dimethylphenol
    • Phenol, 3(or 4)-(2-aminopropoxy)-2,4(or 3,5)-dimethyl-
    • SCHEMBL12486640
    • m-Hydroxy Mexiletine
    • m-Hydroxymexiletine
    • CHEMBL2018453
    • 133883-48-4
    • 129417-37-4
    • 3-Hydroxymexiletine
    • meta-Hydroxymexiletine
    • Rac-M-Hydroxymexiletine
    • BDBM50380408
    • インチ: InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3
    • InChIKey: LBHCZYGJQAXJSW-UHFFFAOYSA-N
    • SMILES: Cc1ccc(c(c1OCC(C)N)C)O

計算された属性

  • 精确分子量: 195.125928785g/mol
  • 同位素质量: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 55.5Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 329.9±42.0 °C at 760 mmHg
  • フラッシュポイント: 153.3±27.9 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

m-Hydroxy Mexiletine Security Information

m-Hydroxy Mexiletine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H939030-50mg
m-Hydroxy Mexiletine
133883-48-4
50mg
$ 1777.00 2023-09-07
TRC
H939030-5mg
m-Hydroxy Mexiletine
133883-48-4
5mg
$ 230.00 2023-09-07
TRC
H939030-25mg
m-Hydroxy Mexiletine
133883-48-4
25mg
$ 1034.00 2023-09-07

m-Hydroxy Mexiletine 関連文献

m-Hydroxy Mexiletineに関する追加情報

Comprehensive Guide to m-Hydroxy Mexiletine (CAS No. 133883-48-4): Properties, Applications, and Research Insights

m-Hydroxy Mexiletine (CAS No. 133883-48-4) is a bioactive metabolite of the well-known antiarrhythmic drug Mexiletine. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic effects and unique pharmacokinetic properties. As a hydroxylated derivative, m-Hydroxy Mexiletine offers distinct advantages in drug metabolism studies and precision medicine applications, aligning with current trends in personalized healthcare and metabolite-based therapeutics.

The structural modification at the meta-position of the phenyl ring in m-Hydroxy Mexiletine (CAS No. 133883-48-4) enhances its polarity compared to the parent compound, influencing its distribution and excretion patterns. This characteristic makes it particularly valuable for researchers investigating drug-drug interactions and metabolic pathways, which are hot topics in modern pharmacology. Recent studies suggest that monitoring m-Hydroxy Mexiletine levels could provide crucial insights into patient-specific responses to Mexiletine therapy, addressing the growing demand for tailored treatment approaches in cardiovascular medicine.

From a chemical perspective, m-Hydroxy Mexiletine (CAS No. 133883-48-4) demonstrates interesting stability profiles under various pH conditions, making it a subject of interest in pharmaceutical formulation research. Its molecular weight of 215.7 g/mol and moderate lipophilicity contribute to its unique behavior in biological systems. These properties are frequently searched by professionals working in ADME studies (Absorption, Distribution, Metabolism, and Excretion), as understanding metabolite behavior is crucial for developing safer and more effective medications.

The analytical detection of m-Hydroxy Mexiletine has become increasingly important with the advancement of LC-MS techniques in clinical laboratories. Researchers often inquire about optimal chromatographic separation methods for this compound, particularly when studying its pharmacokinetics alongside the parent drug. Modern approaches combining high-resolution mass spectrometry with advanced sample preparation techniques have significantly improved the sensitivity and specificity of m-Hydroxy Mexiletine quantification, addressing a common challenge in therapeutic drug monitoring.

In the context of cardiac electrophysiology, m-Hydroxy Mexiletine (CAS No. 133883-48-4) presents a fascinating case study for structure-activity relationships. While it retains some sodium channel blocking activity characteristic of Mexiletine, its modified structure results in altered binding kinetics that interest researchers exploring ion channel modulation. This aligns with current investigations into precision antiarrhythmic therapy, where metabolites are increasingly recognized as active contributors to overall drug effects.

The synthesis of m-Hydroxy Mexiletine involves specific regioselective hydroxylation processes that attract attention from medicinal chemists. Recent publications have explored more efficient synthetic routes to produce this metabolite reference standard, responding to the pharmaceutical industry's need for high-quality metabolite standards in drug development. These advancements support the growing field of metabolite identification and characterization, which has become a critical step in regulatory submissions for new drug applications.

From a clinical perspective, the urinary excretion profile of m-Hydroxy Mexiletine (CAS No. 133883-48-4) provides valuable information about individual metabolic phenotypes. This aspect connects with the emerging field of pharmacometabolomics, where researchers investigate how metabolic variations influence drug response. Such studies frequently cite m-Hydroxy Mexiletine as an example when discussing the importance of considering active metabolites in personalized dosing strategies.

Stability studies of m-Hydroxy Mexiletine under various storage conditions represent another area of practical importance for laboratory professionals. Proper handling and storage of this compound are frequently searched topics, especially regarding its solubility in different analytical solvents and stability in biological matrices. These practical considerations are crucial for ensuring accurate results in both research and clinical settings.

The potential role of m-Hydroxy Mexiletine (CAS No. 133883-48-4) in drug safety assessment continues to evolve with new research findings. As regulatory agencies place greater emphasis on comprehensive metabolite evaluation, this compound serves as an important case study in understanding how metabolites contribute to both efficacy and safety profiles. This aligns with current industry focus on thorough pharmacological characterization throughout the drug development process.

Looking forward, research into m-Hydroxy Mexiletine may contribute to advancements in biomarker discovery for predicting individual responses to Mexiletine therapy. The quantification of this metabolite, along with other metabolic products, could enable more sophisticated approaches to therapeutic drug monitoring, particularly in patients with variable metabolic capacities. Such applications would address the increasing demand for precision medicine solutions in cardiology and neurology.

In summary, m-Hydroxy Mexiletine (CAS No. 133883-48-4) represents more than just a metabolic byproduct—it embodies the growing recognition of metabolites as pharmacologically significant entities. Its study contributes valuable insights to multiple disciplines, from basic pharmacology to clinical practice, while addressing contemporary research priorities in personalized medicine and drug metabolism science. As analytical technologies advance and our understanding of metabolite pharmacology deepens, the importance of compounds like m-Hydroxy Mexiletine will undoubtedly continue to grow in both research and therapeutic contexts.

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